N-(3-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-11-4-3-10-17(18)19(24)23(16-9-7-8-15(21)14-16)20(25)22-12-5-2-6-13-22/h3-4,7-11,14H,2,5-6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYRECEVCUQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the piperidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide can act as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. The inhibition of MAGL can potentially lead to antidepressant effects by increasing levels of endocannabinoids, which are known to influence mood and anxiety .
Case Study:
A molecular docking study demonstrated that this compound could bind effectively to MAGL, suggesting a mechanism for its antidepressant properties. The study highlighted significant conformational changes in the enzyme upon binding, which could enhance its therapeutic efficacy .
2. Antituberculosis Properties
In silico studies have identified compounds with structural similarities to this compound that exhibit antituberculosis activity. These compounds were evaluated using molecular docking techniques to assess their binding affinity to target proteins involved in Mycobacterium tuberculosis metabolism .
Data Table: Binding Affinities of Related Compounds
| Compound Name | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| Compound A | -9.5 | InhA |
| Compound B | -8.7 | EthR |
| This compound | TBD | TBD |
Drug Development Potential
The compound's unique structure allows it to interact with various biological targets, making it a candidate for further drug development. Its ability to modulate biochemical pathways related to pain, inflammation, and mood disorders suggests that it could be explored for multiple therapeutic indications.
3. Analgesic and Anti-inflammatory Effects
Compounds with similar piperidine structures have been reported to possess analgesic and anti-inflammatory properties. The mechanism often involves the modulation of pain pathways through the inhibition of specific enzymes or receptors involved in pain signaling .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Core
A. N-(3-Chlorophenyl)piperidine-1-carboxamide Derivatives
- Simpler Analog : N-(3-chlorophenyl)piperidine-1-carboxamide (CID 350216) lacks the 2-methoxybenzoyl group. Its molecular formula (C₁₂H₁₅ClN₂O) and SMILES structure (C1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl) highlight a compact scaffold with a single chlorophenyl substituent .
- This modification also raises the molecular weight from 238.7 g/mol (CID 350216) to an estimated 384.8 g/mol, which may influence pharmacokinetic properties like solubility and blood-brain barrier penetration.
B. Benzimidazolone- and Benzothiazole-Containing Analogs
- Compound 3 () : N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide replaces the 2-methoxybenzoyl group with a benzimidazolone moiety. This introduces hydrogen-bonding capabilities and rigid planar geometry, which could alter target selectivity .
- Benzothiazole Derivatives () : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide feature a benzothiazole ring instead of piperidine. While structurally distinct, the shared 3-chlorophenyl group suggests common synthetic intermediates or bioisosteric strategies .
Pharmacologically Active Piperidine Carboxamides
A. TAAR1 Agonists ()
A series of 4-(2-aminoethyl)-N-arylpiperidine-1-carboxamides were synthesized with fluorinated and methylated aryl groups (e.g., compound 6: N-(4-fluorophenyl) derivative). These compounds were characterized by high yields (90–120%) and robust NMR/HRMS validation, indicating efficient synthetic routes . While the target compound lacks the 2-aminoethyl substituent, the presence of a methoxy group may confer similar metabolic stability.
B. GPCR-Targeting Compounds ()
- PF3845 : 4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide contains a trifluoromethylpyridinyloxy group, which enhances lipophilicity and may improve CNS penetration.
- PF750: N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide incorporates a quinoline moiety, suggesting applications in kinase or protease inhibition .
Structural and Property Comparison Table
Key Findings and Implications
Synthetic Efficiency : Fluorinated derivatives () demonstrate superior yields, suggesting that electron-withdrawing groups facilitate carboxamide formation.
Pharmacological Potential: Structural parallels to TAAR1 agonists () and GPCR modulators () indicate possible applications in neuropsychiatric or metabolic disorders.
Biological Activity
N-(3-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies, structural analyses, and pharmacological evaluations.
Chemical Structure and Properties
The compound is characterized by a piperidine core substituted with a 3-chlorophenyl and a 2-methoxybenzoyl group. Its molecular formula is , and it exhibits properties that suggest significant interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : In vitro studies using MDA-MB-231 breast cancer cells showed that the compound significantly inhibits cell viability at concentrations as low as 50 µM over 72 hours. The MTT assay indicated a decrease in cell viability, confirming its potential as an anticancer agent .
- Apoptotic Effects : The TUNEL assay demonstrated that treatment with this compound induces apoptosis in cancer cells, evidenced by DNA fragmentation. This apoptotic activity was statistically significant compared to control groups (p < 0.01) .
The mechanism underlying the biological activity of this compound involves several pathways:
- IKKβ Inhibition : Similar piperidine derivatives have shown to inhibit IκB kinase (IKKβ), a critical regulator in the NF-κB signaling pathway associated with inflammation and cancer progression. This inhibition could contribute to the anticancer effects observed .
- Multi-target Approach : The compound exhibits potential in multi-target strategies for treating diseases like Alzheimer's and various cancers by targeting multiple pathways, including cholinesterase inhibition and anti-inflammatory responses .
Structure-Activity Relationship (SAR)
The structural modifications of piperidine derivatives play a crucial role in their biological activity. The presence of halogen substituents, such as chlorine, enhances the cytotoxic properties of these compounds. For instance, compounds with specific substitutions have demonstrated improved binding affinity to target proteins involved in cancer progression .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
| Property | Value |
|---|---|
| Lipinski's Rule | Compliant |
| Blood-Brain Barrier | Moderate |
| Human Intestinal Absorption | High |
| Plasma Protein Binding | Moderate |
| Caco2 Permeability | Acceptable |
These properties indicate that the compound has favorable characteristics for further development as a therapeutic agent .
Case Studies
Several case studies have documented the efficacy of piperidine derivatives in clinical settings:
- Breast Cancer : A study involving MDA-MB-231 cells demonstrated that compounds similar to this compound exhibit significant cytotoxicity and pro-apoptotic effects, suggesting potential as chemotherapeutic agents .
- Alzheimer's Disease : Research indicates that piperidine derivatives can inhibit cholinesterase enzymes effectively, which may lead to improved cognitive function in Alzheimer's models .
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ ~3.8 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHClNO: calc. 395.1134).
- UV-Vis : Absorbance peaks in 250–300 nm range indicate π→π* transitions in aromatic systems.
How can crystallographic data resolve ambiguities in molecular conformation?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL () and ORTEP-3 () determines bond lengths, angles, and torsional strain. For example:
- Torsion angles : Confirm spatial arrangement of the 3-chlorophenyl and 2-methoxybenzoyl groups.
- Hydrogen bonding : Intermolecular interactions (e.g., N–H···O) stabilize crystal packing.
- Validation : Compare experimental data with density functional theory (DFT)-optimized structures to resolve discrepancies.
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Store at 2–8°C in airtight containers; avoid prolonged exposure to light/moisture.
- Disposal : Incinerate via certified hazardous waste facilities, complying with EPA/DOT regulations.
How can stability under varying pH and temperature conditions be systematically evaluated?
Advanced Research Question
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- pH stability : Dissolve in buffers (pH 1–13), analyze by LC-MS to identify hydrolysis products (e.g., cleavage of amide bonds in acidic conditions).
- Light sensitivity : Expose to UV (254 nm) and track photodegradation using UV-Vis spectroscopy.
What computational methods are suitable for predicting this compound’s physicochemical properties?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity to target proteins (e.g., kinases or GPCRs).
- DFT calculations : Gaussian 16 optimizes geometry and calculates electrostatic potential maps for reactivity analysis.
- ADMET prediction : SwissADME or ADMETlab2.0 estimates logP, bioavailability, and toxicity.
How should researchers resolve contradictions between spectroscopic and crystallographic data?
Advanced Research Question
- Re-refinement : Re-analyze XRD data using SHELXL’s TWIN/BASF commands to account for twinning or disorder.
- Dynamic NMR : Variable-temperature H NMR detects conformational flexibility (e.g., rotamers) not evident in static crystal structures.
- Complementary techniques : Pair solid-state IR with SC-XRD to validate hydrogen-bonding networks.
What in vitro assays are recommended for preliminary biological activity screening?
Advanced Research Question
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes).
- Cellular viability : MTT assay in cancer cell lines (IC determination).
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors).
How can stereochemical purity be ensured during synthesis?
Advanced Research Question
- Chiral chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/IPA mobile phases to separate enantiomers.
- Circular dichroism (CD) : Compare experimental CD spectra with simulated data from TD-DFT calculations.
- XRD Flack parameter : Determine absolute configuration via SHELXL’s Flack x parameter (superior to η for centrosymmetric ambiguities).
What strategies link structural modifications to activity in structure-activity relationship (SAR) studies?
Advanced Research Question
- Analog synthesis : Vary substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and test activity.
- Pharmacophore modeling : MOE or Discovery Studio identifies critical interaction motifs (e.g., hydrogen bond acceptors in the piperidine ring).
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
